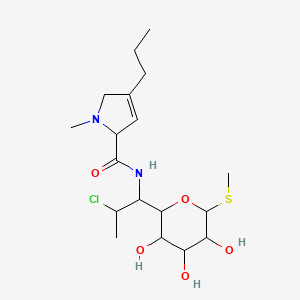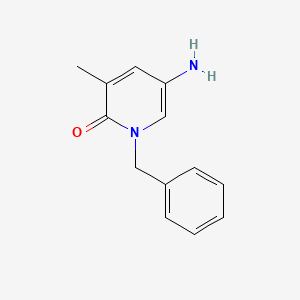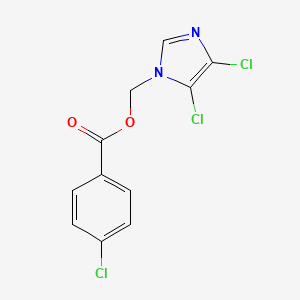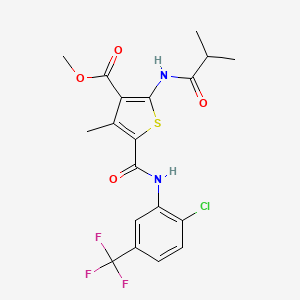
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that combines a thiophene ring with multiple functional groups, including a carbamoyl group, an isobutyramido group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups:
Carbamoylation and Amidation: The carbamoyl and isobutyramido groups are introduced via nucleophilic substitution reactions. The carbamoyl group can be added using phosgene or a similar reagent, while the isobutyramido group can be introduced using isobutyryl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicine, this compound or its derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate would depend on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-amino-4-methylthiophene-3-carboxylate
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-ethylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-isobutyramido-4-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C19H18ClF3N2O4S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClF3N2O4S/c1-8(2)15(26)25-17-13(18(28)29-4)9(3)14(30-17)16(27)24-12-7-10(19(21,22)23)5-6-11(12)20/h5-8H,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
SSOSAFZNNBIDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


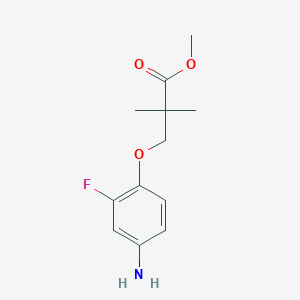
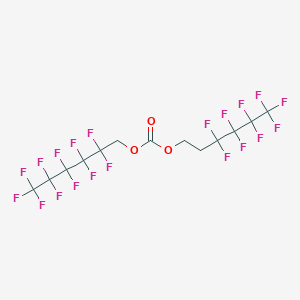
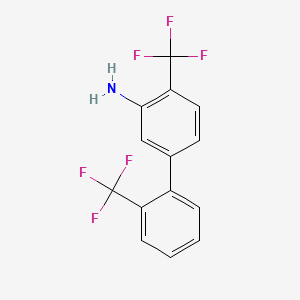
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
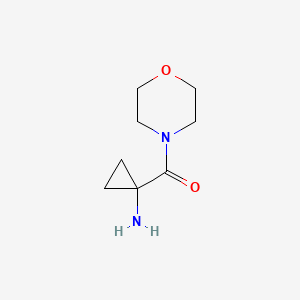
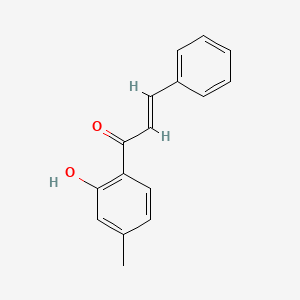
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
